N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and propargylamine.
Formation of Intermediate: The initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with propargylamine under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
N-Methylation: The final step involves the N-methylation of the amine using formaldehyde and formic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N,N-Dimethyl-3-(trifluoromethyl)aniline
- N,N-Dimethyl-3-(trifluoromethyl)phenylacetylene
Uniqueness
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine is unique due to its specific structural features, including the prop-2-yn-1-amine moiety and the trifluoromethyl group. These features impart distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
651729-12-3 |
---|---|
Molecular Formula |
C12H12F3N |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H12F3N/c1-16(2)9-5-7-10-6-3-4-8-11(10)12(13,14)15/h3-4,6,8H,9H2,1-2H3 |
InChI Key |
RXGUHMWDKDGZMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.